2-Chloro-3-(4-methylpiperidin-1-yl)quinoxaline
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Overview
Description
2-Chloro-3-(4-methylpiperidin-1-yl)quinoxaline is a chemical compound with the molecular formula C14H16ClN3 and a molecular weight of 261.75 g/mol . This compound is known for its unique structure, which includes a quinoxaline core substituted with a chloro group and a 4-methylpiperidin-1-yl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(4-methylpiperidin-1-yl)quinoxaline typically involves the reaction of 2-chloroquinoxaline with 4-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(4-methylpiperidin-1-yl)quinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The quinoxaline core can be oxidized or reduced, leading to different derivatives with altered properties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and a polar aprotic solvent.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoxalines, while oxidation and reduction reactions can produce quinoxaline N-oxides or reduced quinoxalines, respectively.
Scientific Research Applications
2-Chloro-3-(4-methylpiperidin-1-yl)quinoxaline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(4-methylpiperidin-1-yl)quinoxaline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary but often include modulation of signaling pathways and inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoxaline: Lacks the 4-methylpiperidin-1-yl group, making it less complex.
3-(4-Methylpiperidin-1-yl)quinoxaline: Does not have the chloro substitution, which can affect its reactivity and properties.
2-Chloro-3-(piperidin-1-yl)quinoxaline: Similar structure but without the methyl group on the piperidine ring.
Uniqueness
2-Chloro-3-(4-methylpiperidin-1-yl)quinoxaline is unique due to the presence of both the chloro and 4-methylpiperidin-1-yl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-3-(4-methylpiperidin-1-yl)quinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3/c1-10-6-8-18(9-7-10)14-13(15)16-11-4-2-3-5-12(11)17-14/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJCHQNTOMYLCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=CC=CC=C3N=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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